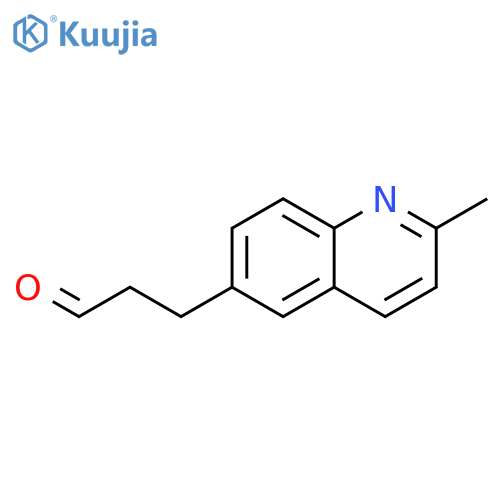Cas no 1525558-55-7 (3-(2-methylquinolin-6-yl)propanal)

1525558-55-7 structure
商品名:3-(2-methylquinolin-6-yl)propanal
3-(2-methylquinolin-6-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylquinolin-6-yl)propanal
- 6-Quinolinepropanal, 2-methyl-
- EN300-1850454
- 1525558-55-7
- AKOS019796281
-
- インチ: 1S/C13H13NO/c1-10-4-6-12-9-11(3-2-8-15)5-7-13(12)14-10/h4-9H,2-3H2,1H3
- InChIKey: VHYPGWMWZXWHQL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(CCC=O)=CC=2)C=CC=1C
計算された属性
- せいみつぶんしりょう: 199.099714038g/mol
- どういたいしつりょう: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- 密度みつど: 1.108±0.06 g/cm3(Predicted)
- ふってん: 333.6±27.0 °C(Predicted)
- 酸性度係数(pKa): 5.90±0.43(Predicted)
3-(2-methylquinolin-6-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850454-0.05g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-2.5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-1g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-5.0g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 5g |
$2858.0 | 2023-06-04 | ||
| Enamine | EN300-1850454-10.0g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 10g |
$4236.0 | 2023-06-04 | ||
| Enamine | EN300-1850454-0.25g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-0.5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-5g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-0.1g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1850454-10g |
3-(2-methylquinolin-6-yl)propanal |
1525558-55-7 | 10g |
$3622.0 | 2023-09-19 |
3-(2-methylquinolin-6-yl)propanal 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
1525558-55-7 (3-(2-methylquinolin-6-yl)propanal) 関連製品
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
